MRS1186 is a selective antagonist of the adenosine A3 receptor, which is part of the purinergic signaling system. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in cardiovascular and inflammatory diseases. The adenosine A3 receptor is implicated in various physiological processes, including modulation of inflammation, regulation of cardiac function, and neuroprotection.
MRS1186 was developed as a research tool to study the role of adenosine A3 receptors in biological systems. It is classified as a purinergic receptor antagonist, specifically targeting the A3 subtype. This classification places MRS1186 within a broader category of compounds that interact with purinergic receptors, which are crucial for mediating cellular responses to extracellular nucleotides.
The synthesis of MRS1186 typically involves multi-step organic reactions that incorporate various chemical precursors. The synthesis pathway may include:
The synthesis often requires careful control of reaction conditions (temperature, pH, and solvent choice) to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of MRS1186.
MRS1186 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the adenosine A3 receptor. The molecular formula is C₁₃H₁₅N₅O, with a molecular weight of approximately 245.29 g/mol.
The structural representation indicates multiple rings and nitrogen-containing groups that are essential for its biological activity. X-ray crystallography or computational modeling can provide insights into its three-dimensional conformation and binding interactions with the receptor.
MRS1186 undergoes various chemical reactions that can be categorized into:
Understanding these reactions is crucial for assessing the pharmacokinetics and potential side effects associated with MRS1186. Studies on its metabolic pathways can provide valuable data for optimizing dosing regimens in clinical applications.
MRS1186 exerts its effects primarily through competitive inhibition of the adenosine A3 receptor. By binding to this receptor, it prevents adenosine from activating it, thereby modulating downstream signaling pathways associated with inflammation and cardiac function.
Research indicates that MRS1186 can influence various physiological responses, such as reducing inflammatory cytokine production and protecting against ischemic damage in cardiac tissues. These effects highlight its potential as a therapeutic agent in conditions like heart failure or chronic inflammatory diseases.
Relevant data from studies indicate that these properties significantly impact its bioavailability and therapeutic efficacy.
MRS1186 has several scientific uses, particularly in pharmacological research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: